5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a fluorine atom, two pyrimidine rings, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrimidine Rings: The pyrimidine rings are introduced through nucleophilic substitution reactions involving halopyrimidines and the piperazine derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine and pyrimidine rings.
Reduction Products: Reduced forms of the pyrimidine rings.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of both fluorine and piperazine moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6/c1-10-16-3-2-12(18-10)19-4-6-20(7-5-19)13-11(14)8-15-9-17-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHCLOWOGXSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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